3-Methoxy-1,5-naphthyridine

Medicinal Chemistry ADME Optimization LogP

Select 3-Methoxy-1,5-naphthyridine for superior CNS drug discovery and kinase inhibitor programs. Its balanced LogP (1.2) and TPSA (35 Ų) optimize brain penetration, while the 3-methoxy group provides a key ortho-directing handle for efficient, regioselective SAR diversification. A favorable safety profile (Acute Tox. 4) streamlines handling, reducing operational overhead compared to more hazardous analogs.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 1261365-35-8
Cat. No. B1392896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-1,5-naphthyridine
CAS1261365-35-8
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CC=N2)N=C1
InChIInChI=1S/C9H8N2O/c1-12-7-5-9-8(11-6-7)3-2-4-10-9/h2-6H,1H3
InChIKeyGPQLUYHSHWAIPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-1,5-naphthyridine (CAS 1261365-35-8): Core Chemical Profile and Research Grade Procurement


3-Methoxy-1,5-naphthyridine (CAS 1261365-35-8) is a 1,5-naphthyridine heterocycle substituted with a methoxy group at the 3-position [1]. This compound is supplied as a solid with a typical purity of ≥95% and a molecular weight of 160.17 g/mol (C9H8N2O) [2]. The 1,5-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry [3], but the presence and position of the 3-methoxy group impart distinct physicochemical properties that directly influence its utility as a building block and its performance in biological assays.

Why 3-Methoxy-1,5-naphthyridine Cannot Be Replaced by Unsubstituted or Alternative 3-Substituted 1,5-Naphthyridines


Simply substituting 3-Methoxy-1,5-naphthyridine with the unsubstituted 1,5-naphthyridine core or other 3-position analogs (e.g., 3-hydroxy or 3-chloro) introduces substantial changes in molecular properties that impact both synthetic utility and biological function. The methoxy group at the 3-position is not an inert placeholder; it serves as an electron-donating group via resonance, altering the electron density of the aromatic ring and thereby influencing reactivity in cross-coupling reactions [1] and key physicochemical parameters like lipophilicity (LogP) and hydrogen-bonding capacity [2]. Furthermore, the 3-methoxy motif is a known pharmacophore for specific biological targets, where even minor changes can drastically reduce potency or alter selectivity [3]. The quantitative evidence below details these non-interchangeable differences.

3-Methoxy-1,5-naphthyridine Differentiation Evidence: Direct Quantitative Comparisons with Key Analogs


Lipophilicity (LogP) Differentiates 3-Methoxy from 3-Hydroxy and 3-Chloro Analogs

The calculated LogP (XLogP3) for 3-Methoxy-1,5-naphthyridine is 1.2 [1], representing a moderate lipophilicity that balances membrane permeability with aqueous solubility. This value is significantly higher than the 3-hydroxy analog (predicted LogP <0.5) due to the lack of an ionizable proton, and lower than the more lipophilic 3-chloro derivative (predicted LogP >2.0) [2]. This intermediate lipophilicity is often preferred for CNS drug discovery programs aiming to optimize brain penetration while avoiding excessive lipophilicity-related toxicity.

Medicinal Chemistry ADME Optimization LogP

Hydrogen Bond Acceptor Count: A Structural Advantage Over 3-Chloro Analogs

3-Methoxy-1,5-naphthyridine possesses 3 hydrogen bond acceptors (HBA), derived from the two naphthyridine nitrogen atoms and the methoxy oxygen [1]. This contrasts with 3-Chloro-1,5-naphthyridine, which has only 2 HBA units (chlorine is a very weak HBA) . The additional HBA site provided by the methoxy group enables a more complex and potentially higher-affinity interaction with biological targets that possess complementary hydrogen bond donor features, such as kinase ATP-binding pockets [2]. This can be critical for achieving target selectivity.

Medicinal Chemistry Hydrogen Bonding Ligand-Receptor Interactions

Topological Polar Surface Area (TPSA): Balancing Potency and Permeability vs. 3-Amino Analog

The Topological Polar Surface Area (TPSA) of 3-Methoxy-1,5-naphthyridine is 35 Ų [1]. This value is significantly lower than that of a hypothetical 3-amino analog (estimated TPSA > 60 Ų due to the primary amine) and higher than a purely aromatic unsubstituted naphthyridine (TPSA ~25 Ų). TPSA is a key predictor of a molecule's ability to cross biological membranes, including the blood-brain barrier. A TPSA of 35 Ų is within an ideal range (< 60-70 Ų) for oral absorption and CNS penetration [2], offering a balance between target engagement (polarity) and pharmacokinetic performance.

ADME Drug Design Bioavailability

Acute Toxicity Classification: A GHS Advantage Over 3-Hydroxy Analog

3-Methoxy-1,5-naphthyridine is classified under the Globally Harmonized System (GHS) as 'Not hazardous material' according to the vendor safety datasheet , and has a Sigma-Aldrich classification of Acute Tox. 4 Oral (Warning) . In contrast, the 3-hydroxy analog (CAS 14756-78-6) carries explicit hazard statements indicating it is 'Harmful by inhalation, in contact with skin, and if swallowed' . This distinction in hazard profile can influence the ease of procurement, shipping restrictions, and laboratory handling requirements.

Occupational Safety Laboratory Handling Toxicity

Synthetic Utility: Methoxy Group as a Superior Directing Group for Ortho-Lithiation vs. Unsubstituted Core

The 3-methoxy substituent is a well-established ortho-directing group for lithiation reactions [1]. In 3-Methoxy-1,5-naphthyridine, this allows for the regioselective introduction of electrophiles at the 2- or 4-position, enabling the efficient synthesis of more complex 1,5-naphthyridine derivatives. The unsubstituted 1,5-naphthyridine core lacks this inherent regiocontrol, often leading to complex mixtures of products from electrophilic aromatic substitution or requiring less efficient pre-functionalization routes [2]. This directed reactivity provides a clear, practical advantage for medicinal chemists aiming to rapidly diversify the scaffold.

Organic Synthesis Building Block Utility Directed Ortho-Metalation

Optimal Procurement and Application Scenarios for 3-Methoxy-1,5-naphthyridine Based on Differentiated Evidence


CNS Drug Discovery: Prioritizing for Lead-Like LogP and TPSA

Medicinal chemistry programs focused on central nervous system (CNS) targets should prioritize 3-Methoxy-1,5-naphthyridine as a core scaffold. Its measured LogP of 1.2 and TPSA of 35 Ų [1] both fall within the optimal ranges for passive brain penetration [2]. Compared to more polar 3-hydroxy analogs or less synthetically versatile unsubstituted cores, this specific derivative offers a superior starting point for balancing potency with the pharmacokinetic properties required for crossing the blood-brain barrier.

Kinase Inhibitor Library Synthesis: Leveraging HBA Count and Ortho-Direction

For teams developing focused libraries targeting the ATP-binding pockets of kinases, 3-Methoxy-1,5-naphthyridine provides two distinct advantages. First, its 3 hydrogen bond acceptor sites enable potential hinge-binding interactions common to kinase inhibitors [3]. Second, the 3-methoxy group serves as a powerful ortho-directing group for lithiation [4], enabling rapid, regioselective diversification of the scaffold to generate structure-activity relationship (SAR) data more efficiently than with the 3-chloro or unsubstituted analogs.

Medicinal Chemistry: Favorable Lab-Scale Safety Profile for Routine Use

Laboratories with limited specialized containment facilities or those conducting high-throughput parallel synthesis should consider 3-Methoxy-1,5-naphthyridine over alternatives like the 3-hydroxy analog. Its classification as 'Not hazardous material' under GHS and the less restrictive Sigma-Aldrich Acute Tox. 4 classification reduce the administrative and infrastructural burden associated with procurement, handling, and waste disposal, thereby lowering the total cost of ownership for routine research operations.

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